molecular formula C23H20N6O3S B2949571 N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 1021134-32-6

N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2949571
CAS RN: 1021134-32-6
M. Wt: 460.51
InChI Key: JDFPSCUJDBEARG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the oxalamide group could potentially undergo hydrolysis, and the thiadiazole group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and its physical and chemical properties. It would likely need to be handled with care in the laboratory to prevent exposure .

Future Directions

Future research on this compound could involve further elucidating its synthesis and properties, determining its biological activity, and potentially developing it into a pharmaceutical drug if it shows promising activity .

properties

IUPAC Name

N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S/c1-32-19-8-6-18(7-9-19)27-23-29-28-22(33-23)16-2-4-17(5-3-16)26-21(31)20(30)25-14-15-10-12-24-13-11-15/h2-13H,14H2,1H3,(H,25,30)(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFPSCUJDBEARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide

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